molecular formula C23H27NO5 B12178748 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B12178748
M. Wt: 397.5 g/mol
InChI Key: LLZPJQLBOZEXEQ-UHFFFAOYSA-N
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound with a unique structure that combines elements of pyran, furochromen, and acetamide

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C23H27NO5/c1-12-11-27-20-14(3)21-17(8-16(12)20)13(2)18(22(26)29-21)9-19(25)24-15-6-7-28-23(4,5)10-15/h8,11,15H,6-7,9-10H2,1-5H3,(H,24,25)

InChI Key

LLZPJQLBOZEXEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4CCOC(C4)(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps, starting with the preparation of the individual components. The pyran and furochromen moieties are synthesized separately and then combined through a series of condensation and substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine
  • 2,2-dimethyltetrahydro-2H-pyran-4-yl derivatives
  • 3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen derivatives

Uniqueness

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide stands out due to its combined structural features, which confer unique chemical and biological properties

Biological Activity

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound with potential biological significance. This article reviews the current understanding of its biological activity, focusing on its synthesis, mechanisms of action, and implications in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₈H₂₇N₃O₃
Molecular Weight333.4 g/mol
CAS Number1374544-30-5

Synthesis

The synthesis of this compound involves several steps that include the formation of the furochromen core and subsequent modifications to introduce the acetamide and tetrahydropyran moieties. The synthetic routes typically utilize readily available starting materials and may involve cyclization reactions and coupling reactions with pyridine derivatives.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on tetrahydropyran derivatives showed growth-inhibitory effects in HeLa cells, suggesting a potential for development as anticancer agents. The mechanism appears to involve disruption of cellular pathways linked to cancer cell proliferation .

The proposed mechanism includes interaction with specific molecular targets such as enzymes or receptors involved in cell cycle regulation. The compound's structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects. Preliminary studies suggest a non-specific mechanism of action correlated with lipophilicity, which enhances cell membrane permeability .

Case Studies

  • HeLa Cell Studies : A study evaluating the growth-inhibitory activities of similar tetrahydropyran compounds found that they effectively disrupted the SCF SKP2 E3 ligase complex. This disruption correlated with decreased levels of p27 protein, indicating a potential pathway for anticancer activity .
  • Comparative Analysis : In comparative studies involving various tetrahydropyran derivatives, it was noted that modifications to the molecular structure significantly influenced bioactivity profiles. For example, enantiomers exhibited different levels of inhibition against cancer cell lines, highlighting the importance of stereochemistry in biological activity .

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